![molecular formula C10H11N3O3 B14232691 [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile CAS No. 575489-64-4](/img/structure/B14232691.png)
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of this ring imparts specific chemical properties that make the compound valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile typically involves the formation of the oxazolidinone ring through intramolecular cyclization reactions. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which leads to the formation of the oxazolidinone ring . Another approach involves the use of hypervalent iodine compounds for the intramolecular cyclization of N-allylcarbamates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxazolidinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Aplicaciones Científicas De Investigación
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: The oxazolidinone ring is a key feature in many antibacterial agents. Research on this compound can lead to the development of new antibiotics with improved efficacy and reduced resistance.
Industry: The compound’s chemical properties make it valuable in various industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with improved potency and reduced resistance.
Contezolid: Another oxazolidinone antibiotic in clinical trials for its effectiveness against resistant bacterial strains.
Uniqueness
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile is unique due to its specific structure and the presence of the propanedinitrile group This structural feature imparts distinct chemical properties that differentiate it from other oxazolidinone compounds
Propiedades
Número CAS |
575489-64-4 |
|---|---|
Fórmula molecular |
C10H11N3O3 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-[(2S)-4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile |
InChI |
InChI=1S/C10H11N3O3/c1-7(8(5-11)6-12)4-9(14)13-2-3-16-10(13)15/h7-8H,2-4H2,1H3/t7-/m0/s1 |
Clave InChI |
FFKFEGXJONJOPW-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CC(=O)N1CCOC1=O)C(C#N)C#N |
SMILES canónico |
CC(CC(=O)N1CCOC1=O)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


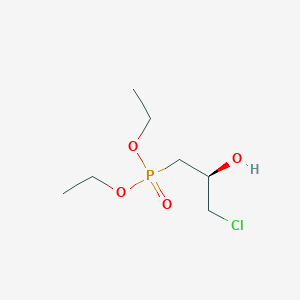
![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
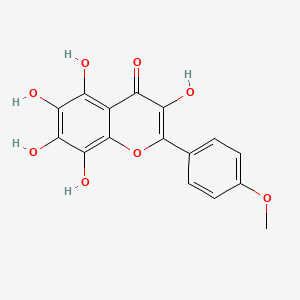

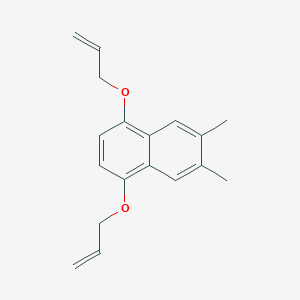
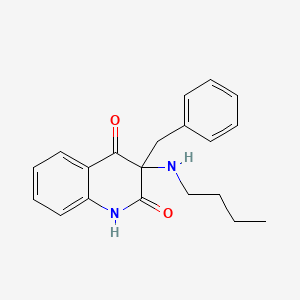

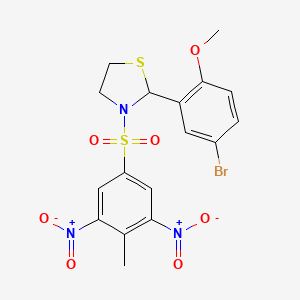
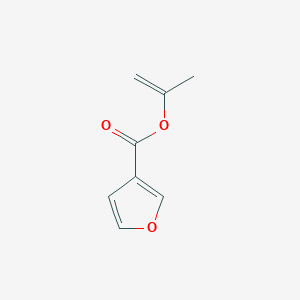
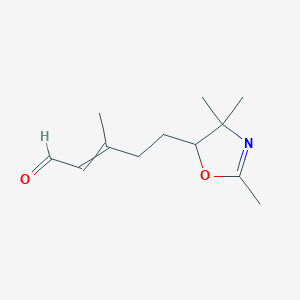

![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
